Lipoxin A5 is primarily synthesized in human leukocytes and other immune cells. Its production is initiated through the enzymatic action of lipoxygenases on eicosapentaenoic acid, which is found in high concentrations in fish oils and certain algae. The biosynthesis of lipoxin A5 can also be influenced by other mediators, such as aspirin, which can trigger its formation through cyclooxygenase pathways.
Lipoxin A5 belongs to the family of lipoxins, which are further classified into four series based on their precursor fatty acids. Specifically, lipoxins are categorized into 4-series and 5-series, with lipoxin A5 being part of the 5-series, indicating its origin from eicosapentaenoic acid rather than arachidonic acid.
The synthesis of lipoxin A5 can be achieved through several methods, including enzymatic and chemical synthesis. The most common approach involves the use of lipoxygenase enzymes to catalyze the conversion of eicosapentaenoic acid into lipoxin A5.
Technical Details:
Lipoxin A5 has a complex molecular structure characterized by multiple double bonds and hydroxyl groups. Its chemical formula is , and it features a unique arrangement that contributes to its biological activity.
Data:
Lipoxin A5 undergoes various chemical reactions that are essential for its biological function. These include:
Technical Details: The enzymatic pathways often involve multiple intermediates, including hydroperoxy and dihydroxy derivatives that are critical for the final product's formation.
Lipoxin A5 exerts its effects primarily through binding to specific receptors on target cells, such as neutrophils and macrophages. This binding initiates signaling cascades that promote anti-inflammatory responses and enhance the clearance of apoptotic cells.
Data:
Relevant Data or Analyses: Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are commonly employed to characterize its structure and confirm purity during synthesis.
Lipoxin A5 has garnered attention for its potential therapeutic applications in various fields:
Lipoxin A5 (LxA5) is a trihydroxylated fatty acid derivative enzymatically synthesized from eicosapentaenoic acid (EPA, 20:5 ω-3). Its systematic chemical name is 5S,6R,15S-trihydroxy-7E,9E,11Z,13E,17Z-eicosapentaenoic acid, reflecting the precise stereochemistry of its hydroxyl groups and geometry of its five double bonds [7] [8]. This molecular configuration is critical for its bioactivity and distinguishes it from other lipoxins. With the molecular formula C₂₀H₃₀O₅ (PubChem CID: 13914950), LxA5 shares the trihydroxy tetraene core structure characteristic of lipoxins but features an additional double bond at C17-C18 compared to arachidonate-derived lipoxins [1] [5]. The carbon chain length remains 20 carbons, identical to other eicosanoids, but its polyunsaturated structure includes conjugated tetraene arrangements essential for UV detection and bioactivity [6] [8].
Table 1: Structural Characteristics of Lipoxin A5
Characteristic | Detail |
---|---|
Systematic Name | 5S,6R,15S-trihydroxy-7E,9E,11Z,13E,17Z-eicosapentaenoic acid |
Molecular Formula | C₂₀H₃₀O₅ |
PubChem CID | 13914950 |
Parent Fatty Acid | Eicosapentaenoic acid (EPA) |
Hydroxyl Group Positions | 5S, 6R, 15S |
Double Bond Geometry | 7E,9E,11Z,13E,17Z |
Core Structure | Trihydroxy tetraene with additional C17-C18 double bond |
Lipoxin A5 was first characterized in 1989 through targeted pharmacological studies investigating structural analogs of arachidonate-derived lipoxins [7]. This discovery emerged during the broader exploration of lipoxygenase interaction products (the etymological basis for "lipoxin") that followed Serhan, Hamberg, and Samuelsson's landmark 1984 identification of Lipoxin A4 (LxA4) [6]. The "A5" designation reflects its status as the fifth double bond-containing variant within the lipoxin series, directly linking its nomenclature to EPA's distinctive pentaeonic structure compared to arachidonic acid's tetraene backbone [5] [7]. Historically, LxA5 research remained overshadowed by the more extensive studies on LxA4, partly due to the dominance of arachidonic acid metabolism in early eicosanoid research [5] [6].
Lipoxin A5 belongs to the omega-3-derived lipoxins, a subclassification within the broader lipoxin family that originates from EPA rather than arachidonic acid [5] [8]. Within the specialized pro-resolving mediator (SPM) category, LxA5 is structurally classified as a trihydroxy tetraene but functionally remains a putative resolution agonist, though its biological significance is less established than EPA-derived resolvins or protectins [3] [5]. While SPMs collectively exhibit anti-inflammatory and pro-resolving activities, LxA5 displays a distinct pharmacological profile from both classical lipoxins (LxA4/LxB4) and resolvins, particularly in its smooth muscle activities [5] [7]. Its structural similarity to other lipoxins includes the conserved 5S,6R-diol epoxide-derived moiety but differs in the positioning of the third hydroxyl group (15S-OH) and extended unsaturation [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0